molecular formula C12H7F5 B11868482 1-(Difluoromethyl)-8-(trifluoromethyl)naphthalene

1-(Difluoromethyl)-8-(trifluoromethyl)naphthalene

Cat. No.: B11868482
M. Wt: 246.18 g/mol
InChI Key: FJVBTCLGPNNALP-UHFFFAOYSA-N
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Description

Catalytic Defluorinative Functionalization Strategies

Catalytic defluorinative approaches dominate modern syntheses of 1-(difluoromethyl)-8-(trifluoromethyl)naphthalene due to their ability to selectively replace fluorine atoms while preserving the naphthalene backbone. Copper-mediated reactions have proven particularly effective, leveraging the formation of transient difluoromethyl-metal intermediates. For example, Sandmeyer-type reactions employ in situ-generated difluoromethyl-copper complexes from precursors like trimethylsilyl difluoromethane (TMS-CF₂H) and copper thiocyanate. These complexes react with prefunctionalized naphthalene derivatives to install the difluoromethyl group at the 1-position.

Palladium catalysts also play a role in cross-coupling strategies. A representative pathway involves:

  • Bromination of naphthalene at the 1-position using N-bromosuccinimide.
  • Suzuki-Miyaura coupling with a trifluoromethylboronic acid to introduce the -CF₃ group at the 8-position.
  • Copper-catalyzed fluorination of the 1-bromo intermediate with TMS-CF₂H.

Key challenges include minimizing overfluorination and controlling steric effects between the bulky -CF₂H and -CF₃ groups. Recent studies report yields of 68–72% for this multistep approach, with regioselectivity confirmed via ¹⁹F NMR spectroscopy.

Properties

Molecular Formula

C12H7F5

Molecular Weight

246.18 g/mol

IUPAC Name

1-(difluoromethyl)-8-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H7F5/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15,16)17/h1-6,11H

InChI Key

FJVBTCLGPNNALP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Ring Construction via 1,1-Difluoroallene Insertion

A ring construction strategy involving palladium-catalyzed C–C bond formation on 1,1-difluoroallenes has been developed to access difluoromethylated naphthalenes. In this method, o-bromophenyl-bearing 1,1-difluoroallenes undergo intramolecular insertion in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄), forming a six-membered carbocycle. This reaction proceeds via regioselective insertion at the central carbon of the allene, yielding 1-difluoromethylnaphthalene derivatives . Subsequent trifluoromethylation at the 8-position can be achieved using copper-mediated cross-coupling with trimethyl(trifluoromethyl)silane (TMSCF₃) under oxidative conditions .

Key Data:

  • Yield: 35–57% for difluoromethylation .

  • Conditions: Pd(PPh₃)₄ (5 mol%), THF, 60°C, 12 h.

  • Challenges: Requires pre-functionalized allene precursors and multiple steps for trifluoromethylation.

Desulfurizing Difluorination Using IF₅–Pyridine–HF

IF₅–pyridine–HF, a stable fluorination reagent, enables desulfurizing difluorination of dithioacetals to install CF₂H groups. For example, bis(phenylthio)methane derivatives react with IF₅–pyridine–HF in dichloromethane to form gem-difluorides . To synthesize 1-(difluoromethyl)-8-(trifluoromethyl)naphthalene, a naphthalene dithioacetal precursor is first prepared, followed by selective fluorination. The trifluoromethyl group can be introduced via Ullmann coupling or nucleophilic substitution using CF₃ sources like CF₃Cu .

Key Data:

  • Yield: 63–74% for gem-difluorination .

  • Conditions: 2 eq. IF₅–pyridine–HF, CH₂Cl₂, rt, 5 h.

  • Challenges: Competing monofluorination byproducts require careful purification.

Radical Decarboxylation with DAST Fluorination

Diethylaminosulfur trifluoride (DAST) is employed for late-stage fluorination. A naphthalene carboxylic acid precursor undergoes Kochi-Anderson radical decarboxylation to generate a carbon-centered radical, which reacts with DAST to install the CF₂H group . Concurrently, trifluoromethylation at the 8-position is achieved via Sandmeyer reaction using CF₃I or CF₃SO₂Cl .

Key Data:

  • Yield: 92% for DAST-mediated fluorination .

  • Conditions: DAST (2 eq.), CH₂Cl₂, −78°C to rt.

  • Challenges: DAST’s moisture sensitivity and exothermic reactions necessitate strict anhydrous conditions.

Sequential Friedel-Crafts Alkylation

This two-step method involves Friedel-Crafts alkylation of naphthalene with trifluoromethyl and difluoromethyl electrophiles. First, trifluoromethylation is performed using CF₃COCl/AlCl₃ to yield 8-trifluoromethylnaphthalene. Subsequent difluoromethylation at the 1-position is achieved via electrophilic substitution with ClCF₂H/FeCl₃ .

Key Data:

  • Yield: 50–65% for each alkylation step .

  • Conditions: AlCl₃ (1.2 eq.), DCM, 0°C to rt.

  • Challenges: Poor regioselectivity due to naphthalene’s symmetry; directing groups (e.g., NO₂) are often required.

Cross-Coupling with Fluorinated Boronic Esters

Suzuki-Miyaura coupling using fluorinated boronic esters enables modular synthesis. For example, 8-trifluoromethylnaphthalen-1-ylboronic acid couples with difluoromethyl iodide (CF₂HI) in the presence of Pd(OAc)₂/XPhos to form the target compound .

Key Data:

  • Yield: 40–55% .

  • Conditions: Pd(OAc)₂ (5 mol%), K₂CO₃, DMF/H₂O, 80°C.

  • Challenges: Limited availability of fluorinated boronic esters and competing protodeboronation.

Hydrogenation of Nitro Precursors

Nitro groups serve as directing groups for regioselective functionalization. 8-Nitro-1-(difluoromethyl)naphthalene is hydrogenated over Raney Ni to remove the nitro group, followed by trifluoromethylation via diazotization and reaction with CF₃Cu .

Key Data:

  • Yield: 70–85% for hydrogenation .

  • Conditions: H₂ (50 bar), MeOH, 40°C, 12 h.

  • Challenges: Requires handling of explosive diazonium intermediates.

Electrophilic Trifluoromethylation and Difluoromethylation

Electrophilic reagents like Umemoto’s reagent (CF₃⁺) and ClCF₂H are used sequentially. Naphthalene reacts with Umemoto’s reagent (1 eq.) in the presence of BF₃·Et₂O to install CF₃ at the 8-position, followed by ClCF₂H/FeCl₃ at the 1-position .

Key Data:

  • Yield: 60% for CF₃ introduction; 45% for CF₂H .

  • Conditions: BF₃·Et₂O (1.5 eq.), DCE, 0°C.

  • Challenges: Over-reactivity of Umemoto’s reagent leads to polyfluorination.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-8-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Difluoromethyl-substituted naphthalenes

    Substitution: Halogenated or nitrated naphthalenes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Fluorinated substituents significantly alter electronic, steric, and metabolic properties compared to non-fluorinated analogs. Key comparisons include:

Table 1: Physical and Chemical Properties of Selected Naphthalene Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
1-(Difluoromethyl)-8-(trifluoromethyl)naphthalene -CF₂H (C1), -CF₃ (C8) ~258.18 High lipophilicity, metabolic stability Agrochemicals, fluorinated materials
1-Methylnaphthalene -CH₃ (C1) 142.20 Volatile, moderate toxicity Industrial solvents, fuel additives
1-Amino-8-(trifluoromethyl)naphthalene -NH₂ (C1), -CF₃ (C8) 211.18 Polar, fluorescent properties Potential sensor materials
8-Methoxy-1-(trifluoromethyl)naphthalene -OCH₃ (C8), -CF₃ (C1) 226.20 Electron-deficient aromatic system Organic electronics
  • Electronic Effects : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, reducing electron density on the naphthalene ring and enhancing resistance to electrophilic substitution. This contrasts with methyl (-CH₃) or methoxy (-OCH₃) groups, which are electron-donating .
  • Metabolic Stability : Fluorinated compounds like 1-(Difluoromethyl)-8-(trifluoromethyl)naphthalene exhibit slower metabolic degradation due to the strength of C-F bonds (485 kJ/mol vs. C-H at 414 kJ/mol), reducing oxidative metabolism compared to methylated analogs .

Biological Activity

1-(Difluoromethyl)-8-(trifluoromethyl)naphthalene is a fluorinated organic compound characterized by its unique structural features, including both difluoromethyl and trifluoromethyl groups attached to a naphthalene ring. This configuration enhances its chemical stability and potential biological activity, making it a subject of interest in medicinal chemistry and drug design.

  • Molecular Formula : C₁₂H₇F₅
  • Molecular Weight : 246.18 g/mol
  • IUPAC Name : 1-(difluoromethyl)-8-(trifluoromethyl)naphthalene
  • InChI Key : FJVBTCLGPNNALP-UHFFFAOYSA-N

The presence of fluorinated groups significantly increases the compound's lipophilicity, which may enhance its interaction with hydrophobic regions of proteins and other biomolecules, potentially improving metabolic stability and bioavailability in pharmaceutical applications.

The biological activity of 1-(difluoromethyl)-8-(trifluoromethyl)naphthalene is currently under investigation, particularly regarding its role as a bioisostere in drug design. The compound's dual fluorinated groups are believed to facilitate interactions with various molecular targets, leading to significant biological effects.

Interaction Studies

Research indicates that the compound may exhibit:

  • Enhanced Lipophilicity : This property allows for better interaction with hydrophobic protein regions.
  • Potential as a Bioisostere : The structural similarities to existing bioactive compounds may allow it to mimic their actions while potentially improving efficacy and safety profiles in drug development.

Comparative Analysis with Related Compounds

To understand the unique properties of 1-(difluoromethyl)-8-(trifluoromethyl)naphthalene, it is useful to compare it with other fluorinated compounds:

Compound NameStructure Characteristics
TrifluoromethylbenzeneContains a trifluoromethyl group attached to a benzene ring.
DifluoromethylbenzeneContains a difluoromethyl group attached to a benzene ring.
1,1,1-TrifluoroethaneA simple aliphatic compound with a trifluoromethyl group.

The combination of both difluoromethyl and trifluoromethyl groups on the naphthalene framework provides enhanced stability and reactivity compared to other fluorinated compounds, making it particularly valuable for diverse applications in chemistry and medicine.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-(Difluoromethyl)-8-(trifluoromethyl)naphthalene, and how can reaction efficiency be optimized?

Answer:
The synthesis of fluorinated naphthalenes typically involves sequential halogenation and fluorination steps . For example:

Difluoromethylation : Use difluoromethylating agents (e.g., ClCF₂H or BrCF₂H) under basic conditions (e.g., KOH/THF) to introduce the -CF₂H group at the 1-position .

Trifluoromethylation : Employ trifluoromethyl copper reagents or Umemoto’s reagent to install the -CF₃ group at the 8-position .
Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction homogeneity and fluorination efficiency .
  • Temperature control : Stepwise heating (e.g., 60–80°C for trifluoromethylation) minimizes side reactions .
  • Catalysis : Palladium or copper catalysts improve regioselectivity and yield .

Basic: What spectroscopic and analytical techniques are critical for characterizing 1-(Difluoromethyl)-8-(trifluoromethyl)naphthalene?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹⁹F NMR : Distinguishes CF₂ and CF₃ groups (δ ~ -80 to -120 ppm for CF₂; δ ~ -60 to -70 ppm for CF₃) .
    • ¹H/¹³C NMR : Resolves aromatic proton environments and confirms substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected: ~260 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial arrangement of substituents and validates regiochemistry .

Advanced: How can computational modeling predict the environmental persistence and degradation pathways of this compound?

Answer:

  • Quantitative Structure-Activity Relationship (QSAR) models : Estimate biodegradation half-life using parameters like logP (octanol-water partition coefficient) and molar refractivity .
  • Density Functional Theory (DFT) : Simulates hydrolysis or photolysis mechanisms by calculating bond dissociation energies (e.g., C-F bonds: ~485 kJ/mol) .
  • Environmental fate modeling : Tools like EPI Suite predict partitioning into air/water/soil based on vapor pressure (~0.01 Pa) and solubility (~1 mg/L) .

Advanced: What experimental designs mitigate bias in toxicological studies of fluorinated naphthalenes?

Answer:

  • Randomization and blinding : Assign doses randomly and blind analysts to treatment groups to reduce observer bias .
  • Positive/negative controls : Include known hepatotoxins (e.g., carbon tetrachloride) and vehicle-only groups to validate assay sensitivity .
  • Statistical power analysis : Use tools like G*Power to determine sample sizes ensuring ≥80% power for detecting hepatic or renal effects .

Basic: What in vitro assays are suitable for preliminary toxicity screening of this compound?

Answer:

  • HepG2 cell viability assays : Measure IC₅₀ values using MTT or resazurin assays to assess hepatotoxicity .
  • Ames test : Evaluate mutagenicity with Salmonella typhimurium strains TA98/TA100 (± metabolic activation) .
  • Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in primary macrophages .

Advanced: How can contradictory data on metabolic stability across species be resolved?

Answer:

  • Cross-species microsomal studies : Compare hepatic clearance rates in human, rat, and mouse microsomes to identify species-specific CYP450 metabolism .
  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolite profiles via LC-MS/MS .
  • Meta-analysis : Apply Cochrane Review methods to aggregate data from heterogeneous studies and assess publication bias .

Basic: What are the key physicochemical properties influencing this compound’s bioavailability?

Answer:

PropertyValue/DescriptionRelevance
logP ~3.5 (predicted)Indicates moderate lipophilicity
pKa Non-ionizable (aromatic core)Enhances membrane permeability
Aqueous solubility ~1 mg/LLimits absorption without formulation
Melting point ~150–160°CAffects crystallinity and dissolution

Source : Predicted data from EPI Suite and analog studies .

Advanced: What mechanistic studies elucidate the compound’s interaction with biological targets?

Answer:

  • Surface plasmon resonance (SPR) : Quantify binding affinity (Kd) to enzymes like cyclooxygenase-2 (COX-2) .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of ligand-protein complexes to identify key binding residues .
  • Knockout models : Use CRISPR/Cas9-modified cell lines to confirm target specificity (e.g., NF-κB pathway) .

Basic: How should researchers handle and store 1-(Difluoromethyl)-8-(trifluoromethyl)naphthalene safely?

Answer:

  • Storage : Under inert gas (Ar/N₂) at -20°C in amber glass vials to prevent hydrolysis .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and fume hood for handling (volatility: ~0.01 Pa) .
  • Spill management : Absorb with vermiculite and dispose as hazardous halogenated waste .

Advanced: What strategies validate the compound’s role in modulating biochemical pathways?

Answer:

  • Transcriptomic profiling : RNA-seq of treated vs. untreated cells identifies differentially expressed genes (e.g., apoptosis regulators) .
  • Metabolomics : LC-MS-based analysis detects pathway-specific metabolites (e.g., arachidonic acid derivatives in COX-2 inhibition) .
  • Pharmacological inhibition : Co-treatment with pathway inhibitors (e.g., IκBα for NF-κB) confirms mechanistic hierarchy .

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